ZINC03129319
Overview
Description
Compound “ZINC03129319” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, structure, and specific characteristics contribute to its distinct behavior in chemical reactions and its utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “ZINC03129319” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the reaction of precursor chemicals under specific temperature and pressure conditions, followed by purification steps to isolate the desired compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized synthetic routes. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Compound “ZINC03129319” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize compound “this compound” under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Compound “ZINC03129319” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies to investigate its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of compound “ZINC03129319” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compound “ZINC03129319” can be compared with other similar compounds based on its chemical structure, properties, and applications. Some similar compounds include:
Compound A: Shares a similar functional group but differs in its overall structure and reactivity.
Compound B: Has a comparable molecular formula but exhibits different chemical behavior in reactions.
Compound C: Used in similar applications but has distinct physical and chemical properties.
The uniqueness of compound “this compound” lies in its specific combination of functional groups, reactivity, and applications, making it a valuable compound in various fields of research and industry.
Properties
InChI |
InChI=1S/C24H14N2O6S2/c27-17-11-5-1-2-6-12(11)18(28)23(17)25-15(9-33-23)22(32)26-16(21(25)31)10-34-24(26)19(29)13-7-3-4-8-14(13)20(24)30/h1-8,15-16H,9-10H2/t15-,16-/m1/s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYAWPJNMFAKDJ-HZPDHXFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N3C(CSC34C(=O)C5=CC=CC=C5C4=O)C(=O)N2C6(S1)C(=O)C7=CC=CC=C7C6=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)N3[C@H](CSC34C(=O)C5=CC=CC=C5C4=O)C(=O)N2C6(S1)C(=O)C7=CC=CC=C7C6=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099718 | |
Record name | Dispiro[2H-indene-2,3′-[3H,5H,8H,10H]bisthiazolo[3,4-a:3′,4′-d]pyrazine-8′,2′′-[2H]indene]-1,1′′,3,3′′,5′,10′-hexone, 1′,5′a,6′,10′a-tetrahydro-, (5′aS,10′aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1777807-64-3 | |
Record name | Dispiro[2H-indene-2,3′-[3H,5H,8H,10H]bisthiazolo[3,4-a:3′,4′-d]pyrazine-8′,2′′-[2H]indene]-1,1′′,3,3′′,5′,10′-hexone, 1′,5′a,6′,10′a-tetrahydro-, (5′aS,10′aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1777807-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dispiro[2H-indene-2,3′-[3H,5H,8H,10H]bisthiazolo[3,4-a:3′,4′-d]pyrazine-8′,2′′-[2H]indene]-1,1′′,3,3′′,5′,10′-hexone, 1′,5′a,6′,10′a-tetrahydro-, (5′aS,10′aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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